N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

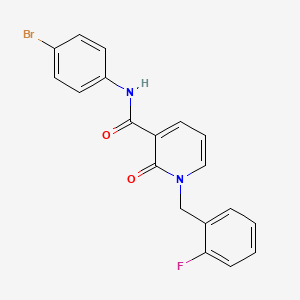

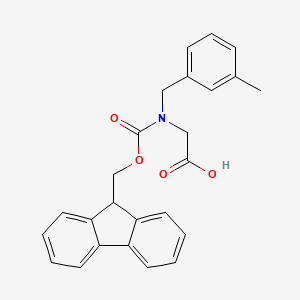

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin, commonly known as Fmoc-His(Trt)-Gly-OH, is a tripeptide molecule used in the field of biochemistry and biotechnology. It belongs to the class of amino acid derivatives and is used as a building block in peptide synthesis.

Scientific Research Applications

Peptide Synthesis and Modifications

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin is instrumental in peptide synthesis, offering a robust method for protecting amino acids during the assembly of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group, in particular, is a key protective group used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. This process is critical for the creation of peptides and proteins with precise sequences and structures, which are essential for biological studies and therapeutic applications. For instance, the Fmoc group facilitates the synthesis of complex peptides by preventing unwanted side reactions and enabling the selective removal of protective groups under mild conditions (Tessier et al., 2009).

Development of Bioactive Materials

The Fmoc moiety is also significant in the development of functional materials, particularly in the field of biomaterials. Fmoc-modified amino acids and short peptides possess unique self-assembly properties, forming structures that can serve as scaffolds for tissue engineering or as carriers for drug delivery. These materials capitalize on the hydrophobicity and aromaticity of the Fmoc group to create nanostructures and hydrogels that can interact with biological systems in specific ways, offering potential applications in regenerative medicine and targeted therapy (Tao et al., 2016).

Advanced Glycation End Product (AGE) Formation Inhibition

Another area of research involves the inhibition of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications and aging. Compounds related to N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin can react with reactive carbonyl species, preventing the formation of AGEs. This action has potential therapeutic implications in the management of diabetes and the prevention of vascular complications associated with AGE accumulation (Ruggiero-Lopez et al., 1999).

Mechanism of Action

Target of Action

The primary target of the compound 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin or Fmoc-His(Trt)-Gly-OH, is the peptide synthesis process . This compound is a protected form of the amino acid histidine, used in the solid-phase peptide synthesis (SPPS) method . The Fmoc group protects the alpha-amino group, and the Trt group protects the imidazole ring of histidine .

Mode of Action

In the context of SPPS, Fmoc-His(Trt)-Gly-OH interacts with its target by participating in the peptide bond formation process . The Fmoc group is removed under basic conditions, exposing the alpha-amino group for coupling with the carboxyl group of the next amino acid in the peptide sequence . The Trt group remains attached to the histidine residue until the final cleavage step, where it is removed along with the peptide from the resin .

Biochemical Pathways

The use of Fmoc-His(Trt)-Gly-OH in SPPS affects the biochemical pathway of peptide synthesis . The Fmoc and Trt protecting groups allow for the stepwise addition of amino acids in the correct sequence, facilitating the synthesis of complex peptides . The downstream effects include the production of peptides with precise sequences, which can be used in various biological and medical applications .

Pharmacokinetics

Its solubility and stability are crucial for its effectiveness in spps . The compound needs to be soluble in the solvents used in SPPS, and it must remain stable under the reaction conditions until the appropriate deprotection and coupling steps .

Result of Action

The result of the action of Fmoc-His(Trt)-Gly-OH is the incorporation of the histidine residue into the growing peptide chain . This allows for the synthesis of peptides containing histidine, which is an essential amino acid involved in various biological functions, including enzyme catalysis, metal ion binding, and pH buffering .

Action Environment

The action of Fmoc-His(Trt)-Gly-OH is influenced by several environmental factors. The pH of the reaction environment is crucial, as basic conditions are required for the removal of the Fmoc group . Additionally, the choice of solvent can affect the solubility of the compound and the efficiency of the coupling reaction . Temperature can also influence the rate of the reactions involved in SPPS .

properties

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N4O5/c47-39(48)25-43-40(49)38(45-41(50)51-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)24-32-26-46(28-44-32)42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,49)(H,45,50)(H,47,48)/t38-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYBDFKFNGHUIZ-LHEWISCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dimethylbenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2550540.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)

![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)